methyl 4-{7-[(furan-2-ylmethyl)carbamoyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}benzoate
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Overview
Description
METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE is a complex organic compound that belongs to the class of triazolothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include furanone derivatives, amines, and substituted benzoates. These products can further undergo additional transformations to yield more complex molecules.
Scientific Research Applications
METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. Pathways involved include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Furan Derivatives: Compounds containing the furan ring with various functional groups.
Uniqueness
METHYL 4-(7-{[(FURAN-2-YL)METHYL]CARBAMOYL}-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C24H21N5O4S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
methyl 4-[7-(furan-2-ylmethylcarbamoyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzoate |
InChI |
InChI=1S/C24H21N5O4S/c1-32-23(31)17-11-9-15(10-12-17)19-20(22(30)25-14-18-8-5-13-33-18)34-24-27-26-21(29(24)28-19)16-6-3-2-4-7-16/h2-13,19-20,28H,14H2,1H3,(H,25,30) |
InChI Key |
ORUHFOWYSSWJJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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